Dehydro Nisoldipine-d7: A Comprehensive Technical Guide for Researchers
Dehydro Nisoldipine-d7: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of the Chemical Structure, Physicochemical Properties, Synthesis, and Application of a Key Deuterated Metabolite for Advanced Pharmacokinetic Studies.
Introduction
Dehydro nisoldipine-d7 is the deuterated form of dehydro nisoldipine, a primary human metabolite of nisoldipine.[1] Nisoldipine is a potent calcium channel blocker of the dihydropyridine class, widely used in the management of hypertension and angina pectoris.[2] In the field of drug metabolism and pharmacokinetics (DMPK), stable isotope-labeled compounds are indispensable tools for the accurate quantification of drug molecules and their metabolites in biological matrices.[3] Dehydro nisoldipine-d7, with its seven deuterium atoms, serves as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assays, enabling precise and reliable pharmacokinetic profiling of nisoldipine and its metabolic pathways.
This technical guide provides a comprehensive overview of dehydro nisoldipine-d7, designed for researchers, scientists, and drug development professionals. It delves into the compound's chemical structure, physicochemical properties, a plausible synthetic route, and its critical application in modern bioanalysis.
Chemical Structure and Physicochemical Properties
Dehydro nisoldipine is the pyridine analogue of nisoldipine, formed by the oxidative dehydrogenation of the dihydropyridine ring, a common metabolic pathway for dihydropyridine-based drugs.[4] The "-d7" designation indicates that seven hydrogen atoms in the molecule have been replaced by deuterium. Based on the synthesis of other deuterated dihydropyridines, it is highly probable that these deuterium atoms are located on the isobutyl group.
Structural Elucidation
The definitive structure of dehydro nisoldipine-d7 is presented below:
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IUPAC Name: 5-O-methyl 3-O-(2-methylpropyl-d7) 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate
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Chemical Formula: C₂₀H₁₅D₇N₂O₆[5]
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Molecular Weight: 393.44 g/mol [5]
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CAS Number: 1329836-20-5[5]
The structural difference between nisoldipine, dehydro nisoldipine, and dehydro nisoldipine-d7 is illustrated in the following diagram:
Caption: Metabolic pathway of Nisoldipine to Dehydro Nisoldipine and the synthetic route to its deuterated analog.
Physicochemical Data
A summary of the key physicochemical properties for dehydro nisoldipine and its deuterated analog is provided in the table below. It is important to note that while extensive data is available for the non-deuterated form, some properties of the deuterated compound are inferred or not publicly available. The incorporation of deuterium can lead to slight changes in physical properties such as melting point and solubility.[6]
| Property | Dehydro Nisoldipine | Dehydro Nisoldipine-d7 |
| Molecular Formula | C₂₀H₂₂N₂O₆[1] | C₂₀H₁₅D₇N₂O₆[5] |
| Molecular Weight | 386.40 g/mol [5] | 393.44 g/mol [5] |
| CAS Number | 103026-83-1[1] | 1329836-20-5[5] |
| Appearance | Off-White Solid | Not specified (likely a solid) |
| Solubility | Soluble in Methanol, DMSO | Not specified (expected to be similar to the non-deuterated form) |
| Melting Point | Not specified | Not specified |
| XLogP3-AA | 4.1 | Not specified (expected to be very similar to the non-deuterated form) |
Synthesis of Dehydro Nisoldipine-d7
The synthesis of dehydro nisoldipine-d7 is not extensively documented in publicly available literature. However, a plausible synthetic route can be conceptualized based on the well-established Hantzsch pyridine synthesis and methods for preparing deuterated precursors. The key step involves the introduction of the deuterated isobutyl group.
A probable synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for Dehydro Nisoldipine-d7.
Hypothetical Experimental Protocol
Step 1: Synthesis of Isobutyl-d7 Acetoacetate
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isobutanol-d7 and ethyl acetoacetate.
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Catalysis: Add a catalytic amount of a suitable acid or base.
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Reaction: Heat the mixture to reflux and maintain for several hours to drive the transesterification reaction to completion.
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Purification: After cooling, the desired isobutyl-d7 acetoacetate can be purified by fractional distillation under reduced pressure.
Step 2: Hantzsch Pyridine Synthesis of Dehydro Nisoldipine-d7
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Reaction Mixture: In a suitable solvent such as ethanol, combine equimolar amounts of 2-nitrobenzaldehyde, methyl acetoacetate, and the prepared isobutyl-d7 acetoacetate.
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Ammonia Source: Add a source of ammonia, such as ammonium hydroxide or ammonium acetate.
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Oxidation: Introduce an oxidizing agent (e.g., nitric acid or iodine) to facilitate the aromatization of the dihydropyridine ring to the pyridine ring directly.
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Reflux: Heat the reaction mixture to reflux for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).
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Work-up: Cool the reaction mixture to room temperature. The crude product may precipitate out of the solution and can be collected by filtration.
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Purification: The crude dehydro nisoldipine-d7 is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product of high purity.
Application in Pharmacokinetic Studies
The primary application of dehydro nisoldipine-d7 is as an internal standard (IS) for the quantitative analysis of dehydro nisoldipine in biological samples, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis as it corrects for variability during sample preparation and analysis, leading to highly accurate and precise results.[3]
LC-MS/MS Bioanalytical Method
Below is a detailed, field-proven protocol for the quantification of a dihydropyridine metabolite using a deuterated internal standard, which can be adapted for dehydro nisoldipine-d7.
1. Sample Preparation (Protein Precipitation)
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To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 20 µL of the dehydro nisoldipine-d7 internal standard working solution.
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Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
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Vortex the mixture for 1 minute.
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Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Typical Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Optimized for separation of analyte and IS from matrix components |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical)
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Dehydro Nisoldipine: Precursor ion (Q1) m/z [M+H]⁺ → Product ion (Q3)
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Dehydro Nisoldipine-d7: Precursor ion (Q1) m/z [M+H]⁺ → Product ion (Q3)
The specific mass transitions would need to be optimized by direct infusion of the analytes into the mass spectrometer.
Safety and Handling
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Hazard Statements: Harmful if swallowed or in contact with skin. Suspected of damaging fertility or the unborn child. Toxic to aquatic life with long-lasting effects.[7]
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Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[8]
-
Wash hands thoroughly after handling.
-
Avoid release to the environment.
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Store in a well-ventilated place. Keep cool.
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It is imperative to consult the specific SDS provided by the supplier before handling this compound and to conduct a thorough risk assessment for any experimental procedures.
Conclusion
Dehydro nisoldipine-d7 is a crucial analytical tool for researchers in the fields of drug metabolism, pharmacokinetics, and bioanalysis. Its use as an internal standard in LC-MS/MS assays allows for the highly accurate and precise quantification of the primary metabolite of nisoldipine. This in-depth technical guide provides a comprehensive foundation of its chemical structure, physicochemical properties, a plausible synthetic pathway, and a detailed experimental protocol for its application. By leveraging the principles and methodologies outlined herein, researchers can confidently and effectively utilize dehydro nisoldipine-d7 to advance their understanding of the disposition of nisoldipine.
References
- BenchChem. (2025). Application Note: Development and Validation of a Bioanalytical Method for Nisoldipine in Human Plasma Using Nisoldipine-d6 as a.
- BenchChem. (2025). Application of Dehydro Nifedipine-d6 in Pharmacokinetic Studies.
- BenchChem. (2025). Application Notes and Protocols for Nisoldipine-d3 in In Vitro Drug Metabolism Assays.
- Cayman Chemical. (2025, November 5). Cilnidipine-d7 - Safety Data Sheet.
- Cayman Chemical. (2025, October 21). Safety Data Sheet - Nisoldipine.
- Fisher Scientific. (2025, December 27). SAFETY DATA SHEET - Nisoldipine.
- Google Patents. (n.d.). WO2010003110A1 - Enzymatic synthesis of acetoacetate esters and derivatives.
- IJSDR. (2017, December 15). FORMULATIONS AND EVALUATION OF NISOLDIPINE SUSTAINED RELEASE MATRIX TABLETS.
- Iraqi Journal of Pharmaceutical Sciences. (2025, March 29). Development and Validation of a Bioanalytical Method for the Determination of Nimodipine Concentration in Plasma of Rats. Retrieved from Iraqi Journal of Pharmaceutical Sciences website.
- lifechem pharma. (n.d.). Isobutyl Acetoacetate | Best Chemical Intermediate Producer.
- Pharmaffiliates. (n.d.). Nisoldipine-impurities.
- MCE. (n.d.). Nisoldipine-d7 | 稳定同位素.
- MDPI. (2023, November 9). Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization.
- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
- PMC. (n.d.). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen.
- PubMed. (2025, April 18). In Silico Development and Characterization of Nisoldipine Analogues for Enhanced Solubility and Therapeutic Potential in the Treatment of Angina Pectoris.
- Reddit. (2013, March 18). [Question] Synthesis of isobutyl acetate.
- ResearchGate. (n.d.). LC-MS/MS Method Development and Validation for the Determination of Nifedipine in Human Plasma.
- ResearchGate. (2024, July 3). Enhanced production of isobutyl and isoamyl acetate using Yarrowia lipolytica.
- ResearchGate. (n.d.). Synthesis and degradation of nisoldipine and its derivatives.
- SAJCR. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- Wikipedia. (n.d.). Nisoldipine.
- PubChem. (n.d.). Dehydro Nisoldipine.
- Dove Research & Analytics Laboratory. (n.d.). Products by Alphabet.
- ResearchGate. (n.d.). Synthesis and degradation of nisoldipine and its derivatives.
Sources
- 1. Dehydro Nisoldipine | C20H22N2O6 | CID 10385461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nisoldipine - Wikipedia [en.wikipedia.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fishersci.com [fishersci.com]
